5-[2-[[6-[2-(Dimethylamino)ethylamino]pyridin-3-yl]amino]pyrimidin-4-yl]-2-(3-fluoropyrrolidin-1-yl)benzonitrile
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Overview
Description
Pyrimidinyl compound 7 is a derivative of pyrimidine, an aromatic heterocyclic organic compound characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidinyl compound 7 typically involves the cyclization of β-dicarbonyl compounds with N–C–N compounds. One common method is the reaction of β-dicarbonyl compounds with amidines to yield 2-substituted pyrimidines. Another approach involves the use of urea to produce 2-pyrimidinones or guanidines to form 2-aminopyrimidines .
Industrial Production Methods: Industrial production of pyrimidinyl compound 7 often employs scalable and efficient synthetic routes. For example, a three-component coupling reaction involving substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis can yield various pyrimidine analogs in a single step . This method is advantageous due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions: Pyrimidinyl compound 7 undergoes several types of chemical reactions, including:
Oxidation: Pyrimidine derivatives can be oxidized to form pyrimidine N-oxides.
Reduction: Reduction reactions can convert pyrimidine derivatives into dihydropyrimidines.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated pyrimidines can undergo nucleophilic substitution with amines, thiols, or alcohols under basic conditions.
Major Products: The major products formed from these reactions include pyrimidine N-oxides, dihydropyrimidines, and various substituted pyrimidines, depending on the specific reagents and conditions used .
Scientific Research Applications
Pyrimidinyl compound 7 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Investigated for its antiviral, antibacterial, and anticancer properties. Pyrimidine derivatives are key components in several pharmaceutical drugs.
Industry: Utilized in the production of dyes, agrochemicals, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of pyrimidinyl compound 7 varies depending on its specific application. In medicinal chemistry, it often functions by inhibiting specific enzymes or interfering with nucleic acid synthesis. For example, pyrimidine-based anti-inflammatory agents inhibit the production of prostaglandin E2 by suppressing the activity of cyclooxygenase enzymes . In antiviral applications, pyrimidine derivatives can inhibit viral DNA polymerase, preventing viral replication.
Comparison with Similar Compounds
Cytosine: A pyrimidine nucleobase found in DNA and RNA.
Thymine: A pyrimidine nucleobase found in DNA.
Uracil: A pyrimidine nucleobase found in RNA.
Barbituric Acid: A pyrimidine derivative used in the synthesis of barbiturates.
Uniqueness: Pyrimidinyl compound 7 is unique due to its specific substitution pattern and the resulting biological activities. Unlike other pyrimidine derivatives, it may exhibit enhanced potency or selectivity for certain molecular targets, making it a valuable compound for drug development and other applications .
Properties
Molecular Formula |
C24H27FN8 |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
5-[2-[[6-[2-(dimethylamino)ethylamino]pyridin-3-yl]amino]pyrimidin-4-yl]-2-(3-fluoropyrrolidin-1-yl)benzonitrile |
InChI |
InChI=1S/C24H27FN8/c1-32(2)12-10-27-23-6-4-20(15-29-23)30-24-28-9-7-21(31-24)17-3-5-22(18(13-17)14-26)33-11-8-19(25)16-33/h3-7,9,13,15,19H,8,10-12,16H2,1-2H3,(H,27,29)(H,28,30,31) |
InChI Key |
NGQHJZXAWIBXQH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=NC=C(C=C1)NC2=NC=CC(=N2)C3=CC(=C(C=C3)N4CCC(C4)F)C#N |
Origin of Product |
United States |
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